4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a diethylphenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
It has been found to sustain nf-κb activation by a toll-like receptor 4 (tlr4) ligand . TLR4 is a part of the body’s immune response and plays a crucial role in pathogen recognition and activation of innate immunity.
Mode of Action
The compound interacts with its target by sustaining NF-κB activation by a TLR4 ligand, lipopolysaccharide (LPS), after an extended incubation . This interaction enhances the immune response, particularly in the context of vaccine adjuvant activity .
Biochemical Pathways
The compound appears to influence the NF-κB signaling pathway, which plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Result of Action
The compound enhances TLR4 ligand-induced innate immune activation and antigen presenting function in primary murine bone marrow-derived dendritic cells without direct activation of T cells . In vivo murine vaccination studies demonstrated that the compound acted as a potent co-adjuvant when used in combination with monophosphoryl lipid A (MPLA), enhancing antigen-specific IgG equivalent to that of AS01B .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,5-diethylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles and phenyl derivatives.
Scientific Research Applications
4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine
- 4-(2,5-Diethylphenyl)-1,3-oxazole-2-amine
- 4-(2,5-Diethylphenyl)-1,3-thiazol-2-thiol
Uniqueness
4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the diethylphenyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
4-(2,5-diethylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-3-9-5-6-10(4-2)11(7-9)12-8-16-13(14)15-12/h5-8H,3-4H2,1-2H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVGORYGBJIUAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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